molecular formula C8H12N2OS B2752225 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole CAS No. 2177025-94-2

5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole

Cat. No.: B2752225
CAS No.: 2177025-94-2
M. Wt: 184.26
InChI Key: VWRXCKJWMDCVJH-UHFFFAOYSA-N
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Description

5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a cyclobutylmethoxy group attached to the 5-position and a methyl group attached to the 3-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylmethanol with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazole derivatives with reduced functional groups.

    Substitution: Formation of new thiadiazole derivatives with different substituents.

Scientific Research Applications

5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclobutylmethoxy)-3-methyl-1,2,4-oxadiazole: Similar structure but with an oxygen atom instead of sulfur.

    5-(Cyclobutylmethoxy)-3-methyl-1,2,4-triazole: Similar structure but with an additional nitrogen atom in the ring.

Uniqueness

5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties. Its specific substituents, such as the cyclobutylmethoxy and methyl groups, further differentiate it from other thiadiazole derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-6-9-8(12-10-6)11-5-7-3-2-4-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRXCKJWMDCVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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